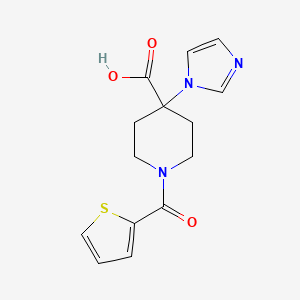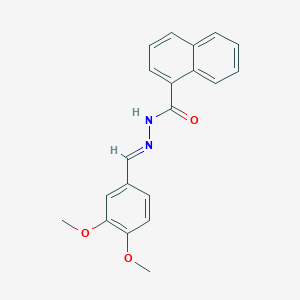![molecular formula C17H26N2O2S B5291623 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5291623.png)
2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. MS-275 has been found to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and autoimmune disorders.
Wirkmechanismus
2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to the accumulation of acetylated histones, which in turn activates tumor suppressor genes and induces cell cycle arrest and apoptosis in cancer cells. In addition, 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been shown to modulate the expression of various genes involved in cell signaling pathways, leading to its potential therapeutic applications in neurodegenerative diseases and autoimmune disorders.
Biochemical and Physiological Effects:
2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines in immune cells, and have neuroprotective effects in animal models of neurodegenerative diseases. 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has also been shown to modulate the expression of various genes involved in cell signaling pathways, leading to its potential therapeutic applications in a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane is its specificity for HDAC enzymes, which makes it a potent inhibitor of HDAC activity. However, its potency can also be a limitation, as it may lead to off-target effects and toxicity. In addition, 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has a relatively short half-life, which may limit its efficacy in vivo. Another limitation is its poor solubility in aqueous solutions, which may require the use of organic solvents in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane. One area of research is the development of more potent and selective HDAC inhibitors that can overcome the limitations of 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane. Another area of research is the combination of 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane with other anticancer agents to enhance its efficacy. In addition, the potential therapeutic applications of 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane in neurodegenerative diseases and autoimmune disorders warrant further investigation. Finally, the development of more efficient synthesis methods for 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane may lead to its broader application in scientific research.
Synthesemethoden
2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane can be synthesized using a multi-step process that involves the reaction of 2-phenylethylamine with 2-chloroacetyl chloride to form N-(2-phenylethyl)-2-chloroacetamide. This intermediate is then reacted with N-methylsulfonyl-2-chloroacetamide to form 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane.
Wissenschaftliche Forschungsanwendungen
2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit HDAC activity, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia.
In addition to cancer treatment, 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has also been studied for its potential in treating neurodegenerative diseases and autoimmune disorders. It has been found to have neuroprotective effects in animal models of Alzheimer's disease and multiple sclerosis. 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has also been shown to inhibit the production of pro-inflammatory cytokines in immune cells, suggesting its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-methylsulfonyl-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-22(20,21)19-13-10-17(15-19)9-5-11-18(14-17)12-8-16-6-3-2-4-7-16/h2-4,6-7H,5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPGOUZOTHFHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(C1)CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5291546.png)

![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291555.png)
![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5291556.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291569.png)
![N-(5-chloro-2-pyridinyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B5291572.png)
![4-(hydroxymethyl)-1-({2-[(2-methoxyethyl)amino]-1-methyl-1H-benzimidazol-5-yl}carbonyl)piperidin-4-ol](/img/structure/B5291575.png)
![3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B5291585.png)
![6-(2-hydroxyethyl)-5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5291601.png)

![3-{4-[(2,4-diethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5291617.png)
![4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine](/img/structure/B5291625.png)
![N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5291629.png)
![2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5291632.png)